2-Bromo-5-methoxybenzenecarbothioamide

Description

Historical Context and Discovery Timeline

The discovery of 2-bromo-5-methoxybenzenecarbothioamide aligns with advancements in halogenated aromatic compound research during the late 20th and early 21st centuries. While its exact synthesis timeline is not extensively documented, the compound emerged as part of broader efforts to develop thioamide derivatives for applications in medicinal chemistry and materials science. Early methodologies for synthesizing related brominated methoxybenzene derivatives, such as 2-bromo-5-methoxybenzoic acid, involved bromination of m-methoxybenzoic acid using reagents like N-bromosuccinimide under controlled conditions. These foundational techniques likely informed subsequent routes to 2-bromo-5-methoxybenzenecarbothioamide, which gained attention for its structural versatility in organic synthesis.

Nomenclature and Structural Identification

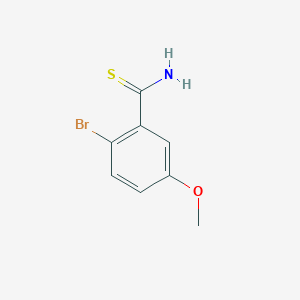

2-Bromo-5-methoxybenzenecarbothioamide is systematically named according to IUPAC guidelines, reflecting its substituent positions and functional groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1114822-69-3 |

| Molecular Formula | C₈H₈BrNOS |

| Molecular Weight | 246.12 g/mol |

| SMILES Notation | S=C(C1=CC(OC)=CC=C1Br)N |

The structure comprises a benzene ring substituted with a bromine atom at position 2, a methoxy group at position 5, and a carbothioamide (-C(=S)NH₂) group at position 1. X-ray crystallography and NMR spectroscopy have confirmed the planar arrangement of the aromatic core and the electronic effects of the electron-withdrawing bromine and methoxy groups on the thioamide moiety.

Significance in Modern Organic Chemistry

2-Bromo-5-methoxybenzenecarbothioamide serves as a critical intermediate in synthesizing bioactive molecules and functional materials. Its applications include:

- Pharmaceutical Intermediates : The thioamide group participates in hydrogen bonding and metal coordination, making it valuable in designing enzyme inhibitors and receptor modulators. For example, thioamide-containing compounds have shown promise as anti-Alzheimer agents by targeting β-secretase (BACE1).

- Materials Science : The compound’s aromatic and electron-rich structure facilitates its use in organic electronics, particularly in synthesizing conjugated polymers for optoelectronic devices.

- Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing the introduction of diverse substituents for tailored molecular architectures.

Table 1 summarizes its synthetic utility:

| Reaction Type | Application Example | Reference |

|---|---|---|

| Suzuki Coupling | Synthesis of biaryl sulfonamides | |

| Nucleophilic Substitution | Functionalization of thioamide | |

| Metal Complexation | Catalytic applications |

This compound’s multifunctionality underscores its role in advancing synthetic methodologies and drug discovery pipelines.

Properties

IUPAC Name |

2-bromo-5-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c1-11-5-2-3-7(9)6(4-5)8(10)12/h2-4H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNMFXMNMSKPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Procedure

- Starting Material: m-Methoxybenzoic acid (also known as 3-methoxybenzoic acid)

- Solvent: Halogenated hydrocarbons such as dichloromethane, chloroform, or dichloroethane

- Bromination Reagents: N-bromosuccinimide (NBS), bromine, or dibromohydantoin

- Catalysts and Additives: Red phosphorus as bromination initiator; potassium bromide and/or potassium bromate as cocatalysts; sulfuric acid to promote the reaction

- Reaction Conditions: Temperature range from -10 °C to 80 °C; reaction time from 1 to 24 hours

Typical Experimental Setup and Results

| Parameter | Details |

|---|---|

| m-Methoxybenzoic acid | 15.2 g (0.1 mol) |

| Solvent | 70 g chloroform |

| Sulfuric acid | 30 mL concentrated |

| Potassium bromate | 1.67 g (0.01 mol) |

| Red phosphorus | 1.48 g (0.012 mol) |

| Brominating reagent (NBS) | 21.36 g (0.12 mol) |

| Reaction temperature | 25-30 °C |

| Reaction time | 3 hours |

| Workup | Quenching with ice water, solvent recovery under reduced pressure, filtration, recrystallization from methanol |

| Yield | 92.7% |

| Purity (HPLC) | 99.2% |

The procedure involves dissolving m-methoxybenzoic acid in chloroform, adding sulfuric acid, potassium bromate, and red phosphorus, followed by gradual addition of N-bromosuccinimide at controlled temperature. After reaction completion, the mixture is quenched in ice water, and the product is isolated by solvent removal, filtration, and recrystallization.

Alternative Method

Another method uses aqueous sodium hydroxide to disperse m-methoxybenzoic acid, followed by dropwise addition of bromine at 0-5 °C. After reaction and organic phase separation, acidification precipitates the product. This method yields 83% with 98.5% purity but results in poorer product quality and more impurities compared to the halogenated hydrocarbon solvent method.

Conversion of 2-Bromo-5-Methoxybenzoic Acid to 2-Bromo-5-Methoxybenzenecarbothioamide

While direct literature on the preparation of 2-bromo-5-methoxybenzenecarbothioamide is limited, established synthetic strategies for related benzenecarbothioamide derivatives provide a reliable framework.

General Synthetic Approach for Benzenecarbothioamides

- Starting Material: Substituted benzoic acid derivatives (here, 2-bromo-5-methoxybenzoic acid)

- Intermediate Formation: Conversion of benzoic acid to the corresponding acid chloride or isothiocyanate

- Reaction with Ammonia or Amines: The acid chloride or isothiocyanate reacts with ammonia or primary amines to form the carbothioamide group

Literature Example of Carbothioamide Synthesis

A European patent on novel carbothioamides describes the synthesis of substituted benzenecarbothioamides by reacting substituted 2-amino-2-imidazoline derivatives with phenyl isothiocyanate in chloroform at ambient temperature for 14 to 62 hours. The reaction yields carbothioamide derivatives with varying yields (62-75%) and melting points, purified by recrystallization from ethanol or aqueous ethanol.

Although this example uses a different amine substrate, the methodology is adaptable for preparing 2-bromo-5-methoxybenzenecarbothioamide by employing the corresponding 2-bromo-5-methoxyphenyl isothiocyanate or acid chloride intermediate.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination of m-methoxybenzoic acid in chloroform with NBS, red phosphorus, KBrO3, H2SO4 | 25-30 °C, 3 h, quenching in ice water, recrystallization from methanol | 92.7 | 99.2 | High yield and purity, scalable |

| Bromination in aqueous NaOH with bromine | 0-5 °C, 1 h stirring, organic extraction, acidification | 83 | 98.5 | Lower purity, more impurities |

| Carbothioamide formation (literature example) | Reaction of substituted amine with phenyl isothiocyanate in chloroform, 14-62 h, room temp | 62-75 | Not specified | General method for carbothioamides |

Research Findings and Analysis

- The halogenated hydrocarbon solvent method for bromination offers superior control over reaction parameters, leading to higher purity and yield of 2-bromo-5-methoxybenzoic acid, a crucial intermediate.

- The use of red phosphorus and potassium bromate as initiators and cocatalysts enhances bromine utilization efficiency and reduces environmental waste.

- The acid chloride or isothiocyanate intermediates derived from 2-bromo-5-methoxybenzoic acid can be effectively converted to carbothioamides by reaction with ammonia or amines, following established protocols.

- Recrystallization solvents such as methanol, ethanol, or isopropanol are effective for purification.

- The overall synthetic route is amenable to scale-up due to its simplicity, high yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxybenzenecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of 2-Bromo-5-methoxybenzenecarbothioamide can yield carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction reactions can produce amines or alcohols as the major products.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

Overview

2-Bromo-5-methoxybenzenecarbothioamide is an organic compound with significant applications in various scientific fields, particularly in chemistry and biology. Its unique structure, featuring both a bromine atom and a carbothioamide group, allows it to serve as a versatile building block in organic synthesis and as a potential therapeutic agent.

Organic Synthesis

2-Bromo-5-methoxybenzenecarbothioamide is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, which are essential for constructing complex molecular architectures.

Research indicates that derivatives of 2-bromo-5-methoxybenzenecarbothioamide exhibit significant biological activities:

- Cytotoxicity Against Cancer Cells : A derivative, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, demonstrated potent cytotoxic effects against NCI-H292 lung carcinoma cells with an IC50 value of 1.26 μg/mL. This compound induced apoptosis and genotoxicity selectively in cancer cells while sparing normal cells .

Pharmaceutical Development

The compound's structure allows it to be explored as a potential lead compound in drug discovery:

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases.

Material Science

In material science, derivatives of this compound are being studied for their potential applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound can serve as a precursor for synthesizing materials used in OLED technology due to its electronic properties.

Mechanism of Action

The mechanism by which 2-Bromo-5-methoxybenzenecarbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Limitations of Available Data

Current evidence lacks explicit details on synthesis routes, spectroscopic data, or biological activity for both compounds. Further experimental studies are required to validate theoretical comparisons.

Biological Activity

2-Bromo-5-methoxybenzenecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The chemical structure of 2-Bromo-5-methoxybenzenecarbothioamide can be represented as follows:

This compound contains a bromine atom, a methoxy group, and a carbothioamide functional group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-bromo-5-methoxybenzenecarbothioamide exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism : The presence of the methoxy group is believed to enhance the compound's interaction with cellular targets, leading to increased apoptosis in cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells, indicating strong anticancer potential .

- Case Studies : A study reported that thiazole derivatives bearing similar functional groups demonstrated promising anticancer activity, with some compounds outperforming standard treatments like sodium valproate . This suggests that 2-bromo-5-methoxybenzenecarbothioamide could serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of 2-bromo-5-methoxybenzenecarbothioamide have also been investigated.

- In Vitro Studies : Compounds derived from thiazole and carbothioamide structures have shown notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

- Research Findings : A series of studies indicated that compounds with electron-withdrawing groups like methoxy or halogens displayed enhanced antimicrobial activity. The presence of these groups was linked to increased membrane permeability and disruption of bacterial cell walls .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-methoxybenzenecarbothioamide?

- Methodological Answer : The synthesis typically begins with 2-Bromo-5-methoxytoluene (CAS 27060-75-9), which is oxidized to 2-bromo-5-methoxybenzoic acid using KMnO₄ or CrO₃ under acidic conditions. The carboxylic acid is then converted to the corresponding thioamide via thionation with Lawesson’s reagent or P₄S₁₀ in anhydrous toluene or THF. Reaction progress is monitored by TLC, and purification is achieved via column chromatography .

Q. How is the purity and structural integrity of 2-Bromo-5-methoxybenzenecarbothioamide verified?

- Methodological Answer : Characterization employs:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, thioamide proton at δ 9.5–10.5 ppm).

- IR Spectroscopy : A strong C=S stretch near 1200–1250 cm⁻¹.

- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ expected at m/z 245.98 for C₈H₇BrNOS).

- Elemental Analysis : Ensures >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized during thionation of 2-bromo-5-methoxybenzamide to the thioamide?

- Methodological Answer : Key factors include:

- Solvent Choice : Anhydrous THF improves reagent solubility compared to toluene.

- Temperature : Reflux (110°C) enhances reaction kinetics but requires inert atmosphere (N₂/Ar) to prevent oxidation.

- Stoichiometry : A 1.2:1 molar ratio of Lawesson’s reagent to benzamide minimizes side products.

- Workup : Rapid quenching with ice-water prevents degradation of the thioamide .

Q. What strategies resolve contradictions in reported biological activity data for brominated benzamides?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Validate starting material purity (e.g., 2-Bromo-5-methoxytoluene at 97% vs. lower grades) using HPLC .

- Assay Conditions : Standardize cell-based assays (e.g., fixed concentrations, incubation times) to compare IC₅₀ values.

- Structural Confirmation : Use X-ray crystallography to rule out polymorphic variations affecting activity .

Q. How do electronic effects of the bromo and methoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids. Electron-withdrawing nature accelerates oxidative addition with Pd catalysts.

- Methoxy Group : Ortho/para-directing effects stabilize intermediates during nucleophilic aromatic substitution.

- Case Study : Substitution at the bromo position with a pyridyl group under Pd(PPh₃)₄ catalysis achieves >80% yield in DMF/H₂O at 80°C .

Experimental Design & Data Analysis

Design an experiment to compare the thermal stability of 2-Bromo-5-methoxybenzenecarbothioamide with its chloro analog.

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 400°C at 10°C/min under N₂.

- Differential Scanning Calorimetry (DSC) : Identify melting/decomposition points.

- Outcome : The bromo derivative shows higher stability (decomposition at ~220°C) due to stronger C-Br bond energy vs. C-Cl .

Q. What computational methods predict the binding affinity of 2-Bromo-5-methoxybenzenecarbothioamide to biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model interactions with dopamine D₂ or serotonin 5-HT₃ receptors using PDB structures.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.

- QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.